

Advanced Structural Profiling and Biomanufacturing Applications of O-Phospho-L- Tyrosine Disodium

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Compound of Interest

Compound Name:	Phospho-L-Tyrosine Disodium Salt
CAS No.:	1610350-91-8
Cat. No.:	B8242312

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Target Audience: Researchers, Analytical Scientists, and Upstream Bioprocess Engineers
Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In my tenure overseeing upstream bioprocessing and analytical characterization, one of the most persistent bottlenecks in mammalian cell culture has been the delivery of highly concentrated amino acid feeds. Unmodified L-tyrosine exhibits notoriously poor aqueous solubility, historically forcing engineers to rely on highly alkaline feeds. The introduction of **O-Phospho-L-tyrosine disodium salt** has revolutionized this workflow.

This whitepaper provides an in-depth mechanistic analysis of O-Phospho-L-tyrosine disodium, detailing the causality behind its molecular design, its structural specifications, and self-validating analytical protocols for its characterization.

The Causality of Molecular Design: Overcoming Biomanufacturing Bottlenecks

To understand the utility of O-Phospho-L-tyrosine disodium, we must first analyze the physical limitations of its parent molecule. Free L-tyrosine has an aqueous solubility of approximately 0.45 g/L at 25°C. To achieve the concentrations required for high-density perfusion or fed-batch cultures, bioprocess engineers traditionally dissolved L-tyrosine at pH > 11. When introduced into a neutral pH bioreactor, these alkaline feeds cause localized pH spikes, leading to the precipitation of media components and the potential degradation of delicate monoclonal antibodies (mAbs).

The Disodium Salt Advantage: By utilizing [1\[1\]](#), we engineer a solution at the molecular level. The addition of a highly polar phosphate group, stabilized by two sodium counterions, disrupts the rigid crystal lattice packing of the amino acid while drastically increasing its hydration energy. This allows for highly concentrated, neutral pH feeds [\[1\]](#). Once in the bioreactor, endogenous cellular phosphatases cleave the ester bond, gradually liberating free L-tyrosine on demand and preventing sudden precipitation.

Physicochemical & Structural Specifications

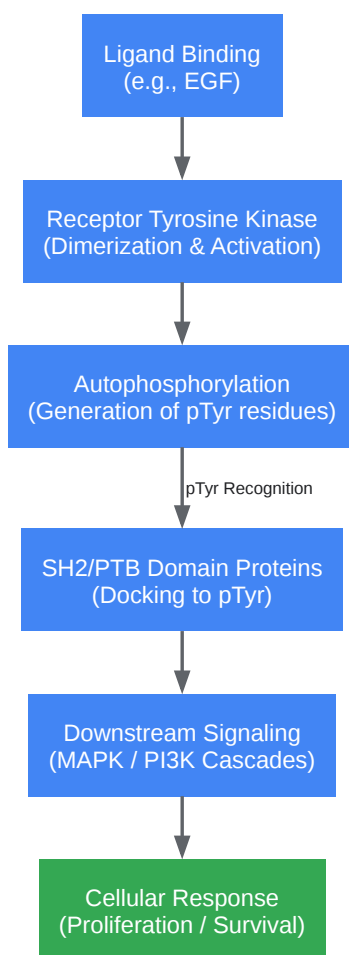
Accurate structural parameterization is paramount for formulation scaling and mass spectrometry calibration. The disodium salt differs significantly in mass and behavior from the free acid form (CAS 21820-51-9) [\[2\]](#).

Table 1: Physicochemical Properties of O-Phospho-L-tyrosine Disodium

Parameter	Specification	Rationale / Causality
Compound Name	O-Phospho-L-tyrosine disodium salt	Sodium counterions ensure neutral pH solubility.
CAS Registry Number	1610350-91-8	Specific identifier for the disodium modified form[3].
Molecular Formula	C ₉ H ₁₀ NNa ₂ O ₆ P	Reflects the displacement of two protons by Na ⁺ [4].
Molecular Weight	305.13 g/mol	Critical for precise stoichiometric molarity calculations[4].
Appearance	White to off-white powder	Indicates high purity; discoloration implies oxidation.

Biochemical Significance & Pathway Dynamics

Beyond biomanufacturing feeds, phosphotyrosine is a fundamental signaling moiety. In cellular signal transduction, Receptor Tyrosine Kinases (RTKs) autophosphorylate their intracellular domains upon ligand binding. These newly formed O-phosphotyrosine residues act as high-affinity docking sites for proteins containing SH2 or PTB domains. Because of this, O-Phospho-L-tyrosine is frequently utilized as a standard in LC-MS/MS to quantify these pathway dynamics and as a diluent for anti-phosphotyrosine antibodies[2].

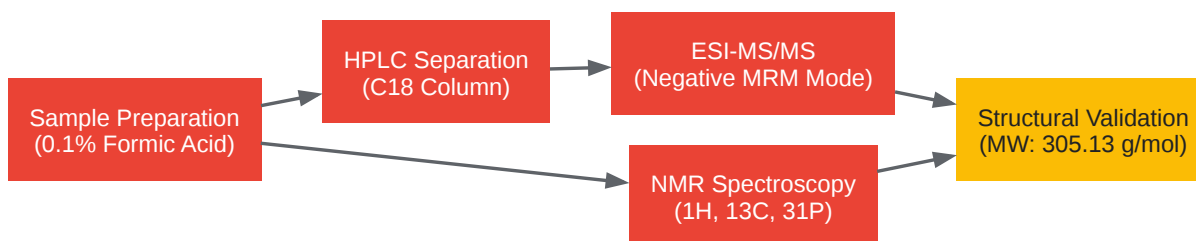


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Fig 1. RTK signaling pathway illustrating the biochemical role of phosphotyrosine docking.

Analytical Characterization & Validation Workflows

To ensure the integrity of O-Phospho-L-tyrosine disodium, a multi-modal analytical workflow is required. As an application scientist, I mandate the use of orthogonal techniques to prevent false positives.



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Fig 2. Self-validating analytical workflow for O-Phospho-L-tyrosine disodium characterization.

Table 2: Analytical Parameters & Orthogonal Validation

Analytical Method	Target Parameter	Expected Observation	Causality of Method Selection
¹ H NMR (D ₂ O)	Aromatic Protons	AA'BB' multiplet (~7.2 ppm)	Confirms the integrity of the phenolic ring structure.
³¹ P NMR (D ₂ O)	Phosphomonoester	Singlet at ~ -4.5 ppm	A shift to ~0 ppm immediately flags hydrolysis into free inorganic phosphate.
LC-MS/MS (ESI-)	Precursor Ion	m/z 260.0 [M - 2Na + H] ⁻	Negative mode is chosen because the phosphate group readily donates a proton, yielding superior signal-to-noise ratios.
LC-MS/MS (ESI-)	Product Ion (MRM)	m/z 79.0 [PO ₃] ⁻	Collision-induced dissociation (CID) selectively cleaves the phosphate, confirming the ester linkage.

Self-Validating Experimental Protocols

Protocol A: Formulation of High-Density Neutral pH Feed

Objective: Prepare a stable, highly concentrated tyrosine feed without alkaline solvents.

- Gravimetric Addition: Weigh precisely 10.0 g of O-Phospho-L-tyrosine disodium[3].

- Solubilization: Dissolve in 800 mL of cell culture grade water (WFI).
 - Causality Rationale: The disodium salt inherently buffers the solution near neutral pH, eliminating the need for harsh NaOH titration which could degrade other media components.
- Volume Adjustment: Bring the total volume to 1.0 L using WFI.
- Sterile Filtration: Pass the solution through a 0.22 μm Polyethersulfone (PES) membrane.
 - System Validation Check: Measure the osmolality and UV absorbance (at 214 nm) of the solution both pre- and post-filtration. A deviation of <2% confirms that no active pharmaceutical ingredient (API) was lost to membrane binding or precipitation, validating the physical stability of the formulation.

Protocol B: LC-MS/MS Structural Validation & Quantitation

Objective: Quantify the purity and structural integrity of the synthesized or purchased compound.

- Sample Preparation: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in an aqueous solution containing 0.1% Formic Acid.
 - Causality Rationale: Formic acid acts as an ion-pairing agent, improving peak shape on the C18 column while facilitating ionization in the MS source.
- Chromatographic Separation: Inject 5 μL onto a C18 UPLC column using a gradient of Water/Acetonitrile (both containing 0.1% FA).
- Mass Spectrometry (MRM Mode): Monitor the transition from m/z 260.0 to m/z 79.0.
 - System Validation Check: Run a blank injection (0.1% FA only) immediately following the highest calibration standard. The absence of a peak at the retention time of O-Phospho-L-tyrosine validates that there is no column carryover, ensuring the quantitative trustworthiness of the subsequent runs.

References

- O-Phospho-L-tyrosine (CAS 21820-51-9) | Sigma-Aldrich. MilliporeSigma. [2](#)
- **Phospho-L-Tyrosine Disodium Salt** EMPROVE EXPERT 1610350-91-8 | Sigma-Aldrich. MilliporeSigma. [1](#)
- **Phospho-L-tyrosine disodium salt** | DC Fine Chemicals. DC Fine Chemicals Catalogue. [4](#)
- CAS 1610350-91-8 | Sigma-Aldrich. MilliporeSigma. [3](#)

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Sources

- [1. Phospho-L-Tyrosine Disodium Salt EMPROVE EXPERT 1610350-91-8 \[sigmaaldrich.com\]](#)
- [2. O-Phospho-L-tyrosine 21820-51-9 \[sigmaaldrich.com\]](#)
- [3. CAS 1610350-91-8 | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. dcfinechemicals.com \[dcfinechemicals.com\]](#)
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